4-Amino-n,n-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-Amino-n,n-dimethylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C7H17N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethylpiperidine ring, and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n,n-dimethylpiperidine-1-sulfonamide typically involves the reaction of n,n-dimethylpiperidine with sulfonamide derivatives under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-n,n-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-n,n-dimethylpiperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-n,n-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-n,n-dimethylpiperidine-1-sulfonamide: This compound has a similar structure but with an additional aminomethyl group.
4-Amino-n,n-dimethylpiperidine-1-sulfonamide hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
647024-43-9 |
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Molecular Formula |
C7H17N3O2S |
Molecular Weight |
207.30 g/mol |
IUPAC Name |
4-amino-N,N-dimethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-5-3-7(8)4-6-10/h7H,3-6,8H2,1-2H3 |
InChI Key |
KRNZYSPSPXSKJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N |
Origin of Product |
United States |
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